molecular formula C9H8Cl2O2 B3420606 Methyl 3-chloro-5-(chloromethyl)benzoate CAS No. 196500-18-2

Methyl 3-chloro-5-(chloromethyl)benzoate

Cat. No.: B3420606
CAS No.: 196500-18-2
M. Wt: 219.06 g/mol
InChI Key: QVKCSUXJGSNIDC-UHFFFAOYSA-N
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Properties

IUPAC Name

methyl 3-chloro-5-(chloromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c1-13-9(12)7-2-6(5-10)3-8(11)4-7/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVKCSUXJGSNIDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)CCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196500-18-2
Record name methyl 3-chloro-5-(chloromethyl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-chloro-5-(chloromethyl)benzoate can be synthesized through a multi-step process:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale application of the above synthetic routes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-5-(chloromethyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.

Major Products Formed

    Substitution: Products include various substituted benzoates depending on the nucleophile used.

    Oxidation: Products include carboxylic acids.

    Reduction: Products include alcohols.

Scientific Research Applications

Methyl 3-chloro-5-(chloromethyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-chloro-5-(chloromethyl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-chloro-5-(chloromethyl)benzoate is unique due to the presence of both chloro and chloromethyl groups on the benzene ring, which imparts distinct reactivity and properties compared to its analogs. This dual substitution allows for a broader range of chemical transformations and applications in various fields.

Biological Activity

Methyl 3-chloro-5-(chloromethyl)benzoate is an organic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a benzoate structure with both chlorine and chloromethyl substituents, which enhance its reactivity. The presence of halogen atoms often influences the compound's solubility, boiling point, and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their function and activity. This interaction can modulate various biochemical pathways, resulting in observed biological effects.

Biological Activities

  • Antimicrobial Activity :
    • Studies have indicated that halogenated compounds like this compound exhibit enhanced binding affinity to biological targets, making them candidates for drug development in antimicrobial therapies.
  • Anticancer Potential :
    • The compound has been explored for its potential in cancer research. Its halogen substituents may contribute to increased potency in inhibiting tumor growth through modulation of enzymatic pathways .
  • Inhibition of Enzymatic Activity :
    • Research shows that compounds with similar structures have demonstrated significant inhibitory effects on various enzymes, suggesting that this compound may exhibit similar properties .

Table 1: Summary of Biological Activities

Biological ActivityReferenceFindings
AntimicrobialEnhanced binding affinity to microbial enzymes
Anticancer Potential inhibition of tumor growth
Enzyme Inhibition Significant inhibitory effects on DNA gyrase

Case Study: Anticancer Activity

A study focused on the anticancer properties of this compound revealed that it could effectively inhibit the proliferation of cancer cells in vitro. The mechanism involved the modulation of key signaling pathways associated with cell survival and apoptosis . Further research is needed to explore its efficacy in vivo.

Case Study: Antimicrobial Efficacy

In another investigation, the compound was tested against various strains of bacteria. Results indicated a promising antibacterial activity, particularly against multidrug-resistant strains. The study highlighted the potential for developing new antimicrobial agents based on this compound's structure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-chloro-5-(chloromethyl)benzoate
Reactant of Route 2
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